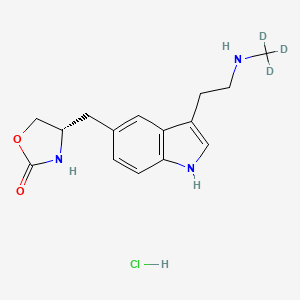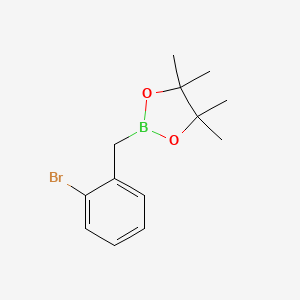![molecular formula C16H23N5O4 B589833 N 6-Cyclohexyladenosine-[2,8-3H] CAS No. 151362-69-5](/img/structure/B589833.png)
N 6-Cyclohexyladenosine-[2,8-3H]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N 6-Cyclohexyladenosine-[2,8-3H] is a synthetic compound that belongs to the class of adenosine receptor agonists. It is a radiolabeled version of N 6-Cyclohexyladenosine, which is used in various scientific research applications due to its ability to selectively bind to adenosine A1 receptors. This compound is particularly valuable in studies involving receptor binding and pharmacological profiling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N 6-Cyclohexyladenosine typically involves the alkylation of adenosine with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the N 6-substituted product. The process involves:
Starting Materials: Adenosine and cyclohexylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Catalysts and Reagents: Commonly used catalysts include base catalysts like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of N 6-Cyclohexyladenosine-[2,8-3H] involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反応の分析
Types of Reactions
N 6-Cyclohexyladenosine-[2,8-3H] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the cyclohexyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.
科学的研究の応用
N 6-Cyclohexyladenosine-[2,8-3H] has a wide range of scientific research applications, including:
Chemistry: Used in receptor binding studies to understand the interaction between adenosine receptors and ligands.
Biology: Employed in studies involving cellular signaling pathways and receptor pharmacology.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new pharmacological agents and diagnostic tools.
作用機序
N 6-Cyclohexyladenosine-[2,8-3H] exerts its effects by selectively binding to adenosine A1 receptors. This binding inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels. The compound’s interaction with A1 receptors modulates various physiological processes, including heart rate, neurotransmitter release, and thermoregulation.
類似化合物との比較
Similar Compounds
N 6-Cyclopentyladenosine: Another adenosine receptor agonist with similar binding properties but different pharmacokinetic profiles.
2-Chloro-N 6-cyclopentyladenosine: A more potent and selective A1 receptor agonist compared to N 6-Cyclohexyladenosine.
Adenosine: The natural ligand for adenosine receptors, with broader receptor activity.
Uniqueness
N 6-Cyclohexyladenosine-[2,8-3H] is unique due to its radiolabeled nature, making it an invaluable tool in receptor binding assays and pharmacological studies. Its selective binding to A1 receptors allows for precise investigation of receptor-ligand interactions and the physiological effects mediated by these receptors.
特性
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(cyclohexylamino)-2,8-ditritiopurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1/i7T,8T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBULDQSDUXAPJ-OEFUQVRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC(=C2C(=N1)N(C(=N2)[3H])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)




![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)





